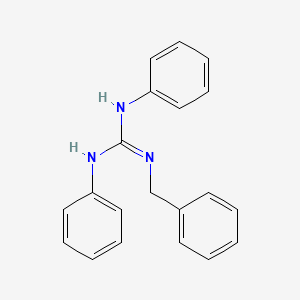

N-benzyl-N',N''-diphenylguanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,3-diphenylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15H,16H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKYLJIYQNGXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-benzyl-N',N''-diphenylguanidine: A Technical Guide

This technical guide provides a comprehensive overview of a recommended synthesis protocol for N-benzyl-N',N''-diphenylguanidine, a trisubstituted guanidine derivative. The information is curated for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, data presentation in a structured format, and visualizations of the synthetic pathway and workflow.

Introduction and Reaction Principle

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Substituted guanidines are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as catalysts and ligands. The synthesis of N,N',N''-trisubstituted guanidines is most commonly and efficiently achieved through the addition of a primary or secondary amine to a disubstituted carbodiimide. This reaction is often facilitated by a catalyst to improve reaction rates and yields.

The synthesis of this compound involves the reaction of N,N'-diphenylcarbodiimide with benzylamine. This reaction proceeds via the nucleophilic attack of the primary amine (benzylamine) on the central carbon atom of the carbodiimide. The reaction can be performed without a catalyst, though the use of a Lewis acid catalyst such as Ytterbium(III) triflate can significantly enhance the reaction efficiency.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound. This protocol is adapted from established methods for the synthesis of similar trisubstituted guanidines.

2.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| N,N'-Diphenylcarbodiimide | C₁₃H₁₀N₂ | 194.24 | 622-16-2 | Starting material |

| Benzylamine | C₇H₉N | 107.15 | 100-46-9 | Starting material |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, as solvent |

| Ytterbium(III) triflate (Optional Catalyst) | C₃F₉O₉S₃Yb | 664.28 | 56211-40-6 | Lewis acid catalyst |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For aqueous work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For recrystallization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For recrystallization |

2.2. Procedure

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N,N'-diphenylcarbodiimide (1.94 g, 10 mmol) and anhydrous toluene (40 mL).

-

Stir the mixture at room temperature until the N,N'-diphenylcarbodiimide is completely dissolved.

-

To the resulting solution, add benzylamine (1.07 g, 1.09 mL, 10 mmol).

-

(Optional) If using a catalyst, add Ytterbium(III) triflate (0.33 g, 0.5 mmol, 5 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a solid.

Data Presentation

3.1. Reactant Summary

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| N,N'-Diphenylcarbodiimide | 194.24 | 10 | 1.94 g |

| Benzylamine | 107.15 | 10 | 1.07 g (1.09 mL) |

| Toluene | 92.14 | - | 40 mL |

| Ytterbium(III) triflate (optional) | 664.28 | 0.5 | 0.33 g |

3.2. Product Characterization (Expected)

Note: As no specific experimental data for this compound was found in the searched literature, the following are expected values based on similar compounds.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point (°C) | 140 - 150 (Predicted range) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.50 (m, 15H, Ar-H), 4.55 (d, 2H, CH₂), ~5.0-6.0 (br s, 2H, NH) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~155 (C=N), 140-145 (Ar-C), 120-130 (Ar-CH), ~45 (CH₂) |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1640 (C=N stretch), ~1590, 1490 (Aromatic C=C stretch) |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₂₀H₁₉N₃: 302.1657; Found: Expected around 302.16 |

Visualizations

4.1. Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Technical Guide: Synthesis and Characterization of N-benzyl-N',N''-diphenylguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the trisubstituted guanidine, N-benzyl-N',N''-diphenylguanidine. Guanidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines a robust two-step synthetic protocol, commencing with the preparation of N,N'-diphenylcarbodiimide from N,N'-diphenylthiourea, followed by a nucleophilic addition of benzylamine. Detailed experimental procedures are provided to facilitate the replication of this synthesis. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is described. Expected spectral data, based on analogous compounds found in the literature, are summarized in a tabular format for easy reference. Visual diagrams of the synthetic workflow are also presented to enhance understanding.

Introduction

The guanidinium group is a key structural motif found in a wide array of biologically active natural products and synthetic molecules. Its unique electronic and structural properties, including its high basicity and ability to form multiple hydrogen bonds, contribute to its role as a versatile pharmacophore. Trisubstituted guanidines, in particular, have garnered attention for their potential as therapeutic agents. This guide focuses on a specific, yet uncharacterized derivative, this compound, providing a putative pathway for its synthesis and a framework for its analytical characterization. The methodologies presented herein are compiled from established literature procedures for analogous compounds.

Proposed Synthesis of this compound

The proposed synthesis is a two-step process. The first step involves the desulfurization of N,N'-diphenylthiourea to form the reactive intermediate, N,N'-diphenylcarbodiimide. The second step is the guanylation reaction, where benzylamine is added to the carbodiimide to yield the final product.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N,N'-Diphenylcarbodiimide

This procedure is adapted from a known method for the synthesis of carbodiimides from thioureas.[1]

Materials:

-

N,N'-Diphenylthiourea (1 equivalent)

-

Triphenylphosphine (0.44 equivalents)

-

Triethylamine (0.44 equivalents)

-

Carbon tetrachloride (0.95 equivalents)

-

Dichloromethane (anhydrous)

-

Hexane

Procedure:

-

To a solution of N,N'-diphenylthiourea in anhydrous dichloromethane, add triphenylphosphine, triethylamine, and carbon tetrachloride.

-

Reflux the reaction mixture for 4 hours under an inert atmosphere.

-

After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

-

The resulting residue is triturated with hexane, and the hexane solution is decanted.

-

The hexane is evaporated under vacuum to yield crude N,N'-diphenylcarbodiimide, which can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This guanylation step is based on the general reactivity of carbodiimides with amines.

Materials:

-

N,N'-Diphenylcarbodiimide (1 equivalent)

-

Benzylamine (1.1 equivalents)

-

Anhydrous toluene (or other suitable aprotic solvent)

Procedure:

-

Dissolve N,N'-diphenylcarbodiimide in anhydrous toluene under an inert atmosphere.

-

To this solution, add benzylamine dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization

The synthesized this compound is expected to be characterized by the following spectroscopic methods. The data presented in the table are predicted based on the analysis of structurally similar compounds reported in the literature.[2][3]

Predicted Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (phenyl groups): multiplet in the range of δ 7.0-7.6 ppm. Methylene protons (-CH₂-): singlet around δ 4.5 ppm. NH protons: broad singlet(s), chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR | Guanidinyl carbon (C=N): signal in the range of δ 155-160 ppm. Aromatic carbons: signals in the range of δ 120-145 ppm. Methylene carbon (-CH₂-): signal around δ 45-50 ppm. |

| IR (Infrared) Spectroscopy | N-H stretching vibrations: broad band in the region of 3300-3500 cm⁻¹. C=N stretching vibration: strong absorption band around 1640-1680 cm⁻¹. Aromatic C-H stretching: peaks around 3000-3100 cm⁻¹. Aromatic C=C stretching: peaks in the region of 1450-1600 cm⁻¹. |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is expected to be the base peak in ESI-MS. The exact mass can be used to confirm the elemental composition. Fragmentation patterns may involve cleavage of the benzyl group and fragmentation of the phenyl rings. |

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined experimental protocols are based on well-established chemical transformations for similar guanidine derivatives, offering a high probability of success. The comprehensive characterization plan, complete with predicted data, will serve as a valuable resource for researchers aiming to synthesize and study this novel compound. The successful synthesis and subsequent biological evaluation of this compound could pave the way for the development of new therapeutic agents.

References

A Technical Guide to Substituted Diphenylguanidines: Focus on N-benzyl-N',N''-diphenylguanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyl-N',N''-diphenylguanidine, a substituted guanidine derivative. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the closely related and well-characterized N,N'-diphenylguanidine (DPG) as a foundational reference. The guide covers the CAS number and properties of DPG, outlines a putative synthesis for this compound, and includes detailed diagrams to illustrate chemical structures and synthetic pathways.

Chemical Identity and Properties of N,N'-Diphenylguanidine

CAS Number: 102-06-7[1][2][3][4][5][6][7][8]

The isomeric N,N-diphenylguanidine has the CAS number 20277-92-3.[9]

Chemical Structure of N,N'-Diphenylguanidine:

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. N,N′-Diphenylguanidin – Wikipedia [de.wikipedia.org]

- 5. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]

- 6. Guanidine, N,N'-diphenyl- (CAS 102-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. lookchem.com [lookchem.com]

- 8. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-Diphenylguanidine | C13H13N3 | CID 14657 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Data Analysis of N-benzyl-N',N''-diphenylguanidine: A Technical Overview

Introduction

This technical guide provides an in-depth overview of the spectral data for guanidine derivatives, with a specific focus on the anticipated spectral characteristics of N-benzyl-N',N''-diphenylguanidine. Due to the limited availability of published spectral data for the exact molecule this compound, this document will present a detailed analysis of the closely related and well-characterized compound, N,N'-diphenylguanidine. The experimental protocols and spectral interpretations provided herein serve as a foundational reference for researchers, scientists, and professionals in drug development working with substituted guanidines. The guanidine functional group is a key structural motif in numerous biologically active compounds, making a thorough understanding of its spectral properties essential for chemical synthesis and characterization.

Predicted Spectral Characteristics of this compound

By extrapolating from the known data of N,N'-diphenylguanidine and considering the structural contributions of the benzyl group, the following spectral features for this compound can be anticipated:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the two phenyl rings and the benzyl group. The benzylic protons would likely appear as a singlet or a multiplet depending on coupling with adjacent protons. The N-H protons of the guanidine core would present as broad singlets, and their chemical shift could be concentration-dependent.

-

¹³C NMR: The carbon spectrum would display resonances for the aromatic carbons of the phenyl and benzyl groups, the benzylic carbon, and the characteristic guanidinyl carbon (C=N), which typically appears in the range of 150-160 ppm.

-

IR Spectroscopy: The IR spectrum would be expected to show N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C=N stretching of the guanidine group around 1600-1650 cm⁻¹, and C-N stretching bands. Aromatic C-H and C=C stretching vibrations would also be prominent.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₁₉N₃, MW: 301.39 g/mol ). Fragmentation patterns would likely involve the loss of benzyl and phenyl groups.

Spectral Data for N,N'-Diphenylguanidine

As a reference, the following tables summarize the available spectral data for N,N'-diphenylguanidine.

Table 1: ¹H NMR Spectral Data of N,N'-Diphenylguanidine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a summarized format in search results. |

Note: Specific peak assignments for N,N'-diphenylguanidine were not detailed in the provided search results. A typical ¹H NMR spectrum would show signals for the aromatic protons and the NH protons of the guanidine group.

Table 2: ¹³C NMR Spectral Data of N,N'-Diphenylguanidine

| Chemical Shift (ppm) | Assignment |

| Data not available in a summarized format in search results. |

Note: A representative ¹³C NMR spectrum for 1,3-Diphenylguanidine is available, which would show aromatic carbon signals and a characteristic signal for the guanidinyl carbon.[1]

Table 3: IR Spectral Data of N,N'-Diphenylguanidine

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments were not detailed in the search results. General expected vibrational modes include N-H, C-H (aromatic), C=N, C-N, and C-C (aromatic) stretching and bending vibrations. |

Note: An IR spectrum for N,N'-diphenylguanidine is available through the NIST WebBook, which would provide detailed peak information.[2]

Table 4: Mass Spectrometry Data of N,N'-Diphenylguanidine

| m/z | Relative Intensity | Assignment |

| 211.11 | [M]⁺ (Molecular Ion) |

Note: The molecular weight of N,N'-diphenylguanidine is 211.26 g/mol .[3] Mass spectral data is available in the NIST WebBook.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for guanidine derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the guanidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Longer acquisition times are generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the volatility and thermal stability of the compound. ESI is often suitable for guanidine derivatives.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition of the ions.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Visualizations

Logical Workflow for Spectral Analysis of Guanidine Derivatives

Caption: Workflow for the synthesis and spectral characterization of a guanidine derivative.

References

Crystal Structure Analysis of N-benzyl-N',N''-diphenylguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the crystallographic analysis of guanidine derivatives, with a specific focus on N-benzyl-N',N''-diphenylguanidine and its close structural analogs. Due to the absence of a publicly available crystal structure for this compound, this guide utilizes crystallographic data from the closely related compounds N,N'-diphenylguanidine and 1-benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine to provide representative structural insights. This guide includes detailed experimental protocols for synthesis and single-crystal X-ray diffraction, structured data tables for key crystallographic parameters, and workflow visualizations to aid in the understanding of the structural chemistry of this class of compounds.

Introduction

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their unique electronic and structural properties make them important pharmacophores in medicinal chemistry and versatile building blocks in materials science. The substitution pattern on the nitrogen atoms significantly influences their basicity, hydrogen bonding capabilities, and overall three-dimensional structure, which in turn dictates their biological activity and material properties. This compound is a trisubstituted guanidine whose structural elucidation is crucial for understanding its structure-activity relationships. This guide provides a comprehensive analysis based on available data for structurally similar compounds.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystal structure determination of N-substituted guanidines.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of N,N'-diphenylcarbodiimide with benzylamine.

Materials:

-

N,N'-Diphenylcarbodiimide

-

Benzylamine

-

Anhydrous toluene

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve N,N'-diphenylcarbodiimide in anhydrous toluene.

-

To this solution, add an equimolar amount of benzylamine dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.

Single-Crystal X-ray Diffraction

Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

The collected diffraction data is processed to obtain integrated intensities, which are then corrected for Lorentz and polarization effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize key crystallographic data for representative guanidine structures.

Table 1: Crystal Data and Structure Refinement for 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine

| Parameter | Value |

| Empirical formula | C₁₄H₁₇N₅ |

| Formula weight | 255.32 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.345(3) Å, α = 90° |

| b = 11.089(3) Å, β = 107.89(3)° | |

| c = 12.011(4) Å, γ = 90° | |

| Volume | 1310.8(7) ų |

| Z | 4 |

| Density (calculated) | 1.293 Mg/m³ |

| Absorption coefficient | 0.083 mm⁻¹ |

| F(000) | 544 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 3.16 to 27.50° |

| Reflections collected | 8933 |

| Independent reflections | 2998 [R(int) = 0.044] |

| Final R indices [I>2sigma(I)] | R1 = 0.053, wR2 = 0.126 |

| R indices (all data) | R1 = 0.078, wR2 = 0.141 |

| Largest diff. peak and hole | 0.28 and -0.27 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for the Guanidine Core in Related Compounds

| Bond/Angle | N,N'-Diphenylguanidine (Racemic form)[1] | N''-benzyl-...-guanidinium ion[2] |

| C-N (double bond character) | 1.28-1.30 Å | 1.3364 (13) Å |

| C-N (single bond character) | ~1.38 Å | 1.3407 (13) Å, 1.3539 (13) Å |

| N-C-N angles | ~120° | Near trigonal-planar |

Note: The C-N bond lengths in the guanidinium ion exhibit partial double-bond character due to charge delocalization.[2]

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the crystal structure analysis of this compound.

Caption: Experimental workflow for the synthesis and crystallographic analysis.

Caption: Data analysis workflow for crystal structure determination.

Conclusion

This technical guide has outlined the key methodologies and expected structural features for the analysis of this compound. While a definitive crystal structure for this specific molecule is not yet publicly available, the data from closely related analogs provide a strong foundation for understanding its likely conformation, bond parameters, and intermolecular interactions. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the synthesis and structural characterization of novel guanidine derivatives for applications in drug discovery and materials science. Further research to obtain single crystals of this compound is warranted to provide a definitive crystallographic analysis.

References

Basicity and pKa of N-benzyl-N',N''-diphenylguanidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the basicity and pKa value of N-benzyl-N',N''-diphenylguanidine. Guanidine derivatives are a class of organic compounds characterized by their strong basicity, which plays a crucial role in their application in medicinal chemistry, catalysis, and materials science. Understanding the pKa of these compounds is fundamental to predicting their behavior in physiological and chemical systems.

Basicity of Guanidines

Guanidine is one of the strongest organic bases in aqueous solution, with a pKa of 13.6 for its conjugate acid, the guanidinium ion.[1][2] This high basicity is attributed to the resonance stabilization of the protonated form, where the positive charge is delocalized over the three nitrogen atoms.[2] The substitution on the guanidine core significantly influences its basicity. Electron-withdrawing groups, such as aromatic rings, tend to decrease the pKa, while electron-donating groups have the opposite effect.[3]

pKa of Substituted Diphenylguanidines

| Compound | pKa | Solvent | Reference |

| Guanidine | 13.6 | Water | [1] |

| N,N'-Diphenylguanidine | 10.12 | Not Specified | [4][5][6] |

| N,N'-Diphenylguanidine | 9.1 | Dimethylformamide | [3] |

| N,N'-Diphenylguanidine (Strongest Basic) | 9.38 | Not Specified | [7] |

Note: The pKa value can vary depending on the solvent and the experimental method used for its determination.

Experimental Protocols for pKa Determination

The determination of the pKa value of a compound like this compound can be achieved through various established experimental techniques. The choice of method often depends on the compound's solubility and the required precision.

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for pKa determination.[8]

Protocol:

-

Solution Preparation: A precise amount of the guanidine derivative is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if solubility is an issue.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter and a glass electrode.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of the titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the guanidine has been protonated.

UV-Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis spectrum upon protonation.

Protocol:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the guanidine derivative is also prepared.

-

Spectral Measurement: A small, constant amount of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and neutral forms of the compound have different absorption is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa value. This method can be adapted for high-throughput screening using 96-well microtiter plates.[9]

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.[8]

Protocol:

-

Sample Preparation: A series of samples of the guanidine derivative are prepared in a suitable deuterated solvent containing buffers to maintain a range of known pD (pD = pH + 0.4) values.

-

NMR Spectra Acquisition: NMR spectra are recorded for each sample.

-

Data Analysis: The chemical shift of a proton or carbon atom sensitive to the protonation state of the guanidine is plotted against the pD. The inflection point of the resulting titration curve corresponds to the pKa.

Logical Relationships in Basicity and pKa

The following diagram illustrates the fundamental equilibrium that defines the basicity of a substituted guanidine and the general workflow for its experimental pKa determination.

Caption: Protonation equilibrium and experimental workflow for pKa determination of a guanidine derivative.

The strong basicity of guanidines is a direct consequence of the stability of the corresponding guanidinium ion. The experimental determination of the pKa, which quantifies this basicity, is a critical step in the characterization of any new guanidine derivative intended for research or drug development. The methodologies outlined provide robust approaches to obtaining this essential physicochemical parameter.

References

- 1. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]

- 2. Welcome to Chem Zipper.com......: Basicity of Guanidine : [chemzipper.com]

- 3. mdpi.com [mdpi.com]

- 4. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. N,N'-Diphenylguanidine monohydrochloride | 24245-27-0 | Benchchem [benchchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Thermodynamic Properties of N-benzyl-N',N''-diphenylguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of guanidine derivatives, with a specific focus on N-benzyl-N',N''-diphenylguanidine and its close structural analogs. Due to a lack of available experimental data for this compound, this paper presents a compilation of theoretical and experimental data for related compounds, primarily N,N'-diphenylguanidine (DPG), to serve as a reference for researchers. The guide details established experimental protocols for determining key thermodynamic parameters and includes a workflow for these procedures. This document is intended to be a valuable resource for scientists and professionals involved in drug development and materials science where an understanding of the thermodynamic behavior of such compounds is crucial.

Introduction

Guanidine and its derivatives are a class of organic compounds with diverse applications, ranging from pharmaceuticals to materials science. Their biological activity and material properties are intrinsically linked to their thermodynamic stability and phase behavior. This compound, in particular, is a molecule of interest for its potential applications. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is fundamental for predicting its reactivity, stability, and suitability for various applications.

This guide summarizes the available thermodynamic data for compounds structurally related to this compound and provides detailed methodologies for the experimental determination of these properties.

Thermodynamic Data

Table 1: Calculated Thermodynamic Properties of Guanidine and its Derivatives

| Compound | Method | Enthalpy of Formation (Gas, 298.15 K) (kJ/mol) | Reference |

| Guanidine | G4 | - | [1] |

| Aminoguanidine | G4 | - | [1] |

| Diaminoguanidine | G4 | - | [1] |

| Triaminoguanidine | G4 | - | [1] |

| Nitroguanidine | G4 | - | [1] |

Note: Specific values from the reference were not available in the search results, but the study indicates their calculation using the isodesmic reaction method at the Gaussian-4 level of theory.[1]

Table 2: Experimentally Determined Thermodynamic Properties of N,N'-Diphenylguanidine (DPG)

| Property | Value | Conditions | Reference |

| Melting Point | 147-149 °C | - | |

| Boiling Point | Decomposes | - | |

| Solubility | Varies with solvent | 298.15 K |

Note: The melting point is a commonly reported experimental value. The boiling point is not applicable as the compound decomposes at elevated temperatures. Solubility is highly dependent on the solvent system.

Experimental Protocols

The determination of thermodynamic properties of organic compounds like this compound relies on a set of well-established experimental techniques. The following section details the methodologies for three key experimental procedures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.[2][3][4]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point and enthalpy of fusion (e.g., indium). An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition temperature of a material.[2][4]

Methodology:

-

Sample Preparation: An accurately weighed sample of the compound is placed in a tared TGA pan (typically platinum or alumina).

-

Instrument Setup: The TGA instrument is tared, and the desired temperature program and atmosphere are set.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of mass loss occurs (e.g., Td5% for 5% mass loss) or the peak of the derivative of the mass loss curve (DTG).

Bomb Calorimetry

Bomb calorimetry is a technique used to determine the heat of combustion of a substance. This value can then be used to calculate the standard enthalpy of formation.[5][6][7][8]

Methodology:

-

Sample Preparation: A known mass of the organic compound is pressed into a pellet and placed in the sample cup inside a high-pressure stainless steel vessel called a "bomb". A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: A small, known amount of water is added to the bomb to saturate the internal atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a well-insulated water bath of known volume, equipped with a high-precision thermometer and a stirrer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded before and after combustion to determine the temperature change (ΔT).

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.

Experimental Workflow and Data Analysis

The determination of the thermodynamic properties of a compound like this compound follows a logical workflow, from sample characterization to data analysis and interpretation.

Experimental workflow for thermodynamic property determination.

Signaling Pathways and Logical Relationships

The initial request for diagrams of signaling pathways is likely a misinterpretation of the applications of thermodynamic data. Thermodynamic properties describe the energetic stability and phase behavior of a compound and are not directly related to its interaction with biological signaling pathways. Such pathways are typically investigated in the context of pharmacology and molecular biology to understand a compound's mechanism of action.

Instead, a more relevant logical diagram for this technical guide is the workflow for determining thermodynamic properties, as provided in the previous section. This diagram illustrates the logical progression from compound synthesis and purification to the various analytical techniques employed and the subsequent data analysis to derive the core thermodynamic parameters.

Conclusion

While experimental thermodynamic data for this compound remains to be determined, this guide provides a framework for its investigation. By utilizing the compiled data for structurally similar compounds and employing the detailed experimental protocols outlined, researchers can systematically characterize the thermodynamic properties of this and other guanidine derivatives. Such data is essential for the rational design and development of new molecules in the fields of medicinal chemistry and materials science. Further research, including computational studies and experimental measurements, is encouraged to fill the existing data gap for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. google.com [google.com]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. homepages.gac.edu [homepages.gac.edu]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. biopchem.education [biopchem.education]

- 8. pubs.acs.org [pubs.acs.org]

N-benzyl-N',N''-diphenylguanidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-benzyl-N',N''-diphenylguanidine, a trisubstituted guanidine derivative. Due to the limited specific literature on this compound, this document synthesizes information from related guanidine chemistry to present a plausible discovery context, a proposed synthetic methodology with a detailed experimental protocol, and a summary of its predicted physicochemical properties. Furthermore, a hypothetical signaling pathway is presented to stimulate future research into its potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel guanidine-containing compounds in drug discovery and development.

Introduction and Historical Context

The guanidine functional group is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. The discovery of guanidine-containing compounds dates back to the 19th century, with significant interest in their pharmacological properties emerging in the early 20th century. While the history of the parent compound, N,N'-diphenylguanidine (DPG), is well-documented, particularly its use as a vulcanization accelerator in the rubber industry, the specific discovery and history of this compound are not well-defined in the current scientific literature.[1][2]

It is plausible that this compound was first synthesized as part of broader investigations into the derivatization of DPG or in the exploration of structure-activity relationships of guanidine-containing compounds with potential therapeutic applications. Research into benzylguanidines has explored their potential as antimicrobial and anti-obesity agents, suggesting a context for the synthesis of the title compound.[3][4]

Physicochemical Properties

While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₂₀H₁₉N₃ | |

| Molecular Weight | 301.39 g/mol | |

| Appearance | Expected to be a crystalline solid at room temperature. | Based on similar trisubstituted guanidines. |

| Melting Point | Estimated range: 140-160 °C | N,N'-Diphenylguanidine has a melting point of 146-148°C.[5] The addition of a benzyl group may slightly alter this. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Guanidines are generally soluble in organic solvents.[6] |

| pKa | Estimated to be in the range of 10-12 | The guanidinium group is strongly basic due to resonance stabilization of the protonated form. |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

N,N'-Diphenylthiourea

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

Benzylamine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Activation of N,N'-Diphenylthiourea: To a solution of N,N'-diphenylthiourea (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the carbodiimide intermediate can be monitored by thin-layer chromatography (TLC).

-

Guanylation Reaction: To the reaction mixture containing the in situ generated diphenylcarbodiimide, add benzylamine (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of trisubstituted guanidines has been investigated for various therapeutic applications. For instance, some derivatives have shown activity as leishmanicidal agents, and others have been explored as DNA-intercalators.[9][10][11] Benzylguanidine derivatives have also been studied for their antimicrobial and weight-reducing properties.[3][4]

Given the structural features of this compound, which include a basic guanidinium core and lipophilic aromatic substituents, it is plausible that it could interact with biological targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The guanidinium group, being protonated at physiological pH, can form strong ionic and hydrogen bonds with negatively charged residues in protein binding pockets.

Hypothetical Signaling Pathway: GPCR Modulation

The following diagram illustrates a hypothetical signaling pathway where this compound could act as a modulator of a G-protein coupled receptor.

Caption: Hypothetical GPCR modulation by this compound.

This conceptual pathway suggests that the compound could bind to a GPCR, leading to the activation of a G-protein, which in turn modulates an effector enzyme. This would trigger a cascade of intracellular events mediated by second messengers, ultimately leading to a specific cellular response. This model provides a framework for future investigations into the pharmacological profile of this and related guanidine derivatives.

Conclusion

This compound represents an under-explored area within the rich field of guanidine chemistry. This technical guide has provided a comprehensive, albeit partially predictive, overview of its discovery context, physicochemical properties, a plausible synthetic route, and a hypothetical mechanism of action. It is hoped that this document will serve as a valuable resource for researchers, stimulating further investigation into the synthesis, characterization, and biological evaluation of this and other novel trisubstituted guanidines, ultimately contributing to the development of new therapeutic agents.

References

- 1. Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylguanidines and other galegine analogues inducing weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. N, N', N″-trisubstituted guanidines: Synthesis, characterization and evaluation of their leishmanicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

Preliminary Reactivity Studies of N-benzyl-N',N''-diphenylguanidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N',N''-diphenylguanidine is a trisubstituted guanidine derivative featuring a benzyl group and two phenyl groups attached to the central guanidine core. The guanidinium group is a prominent structural element in medicinal chemistry and materials science due to its unique electronic and hydrogen-bonding capabilities. While specific preliminary reactivity studies on this compound are not extensively documented in publicly available literature, this guide synthesizes information on the synthesis and general reactivity of closely related guanidine compounds to provide a foundational understanding for researchers. This document outlines potential synthetic routes, predicted reactivity based on the functional groups present, and detailed experimental protocols from analogous systems.

Synthesis of Substituted Guanidines

The synthesis of N-substituted guanidines can be achieved through several established methods. Common strategies include the guanylation of amines or the conversion of thioureas.

1. Guanylation of Amines

A prevalent method for forming the guanidine moiety is the reaction of an amine with a guanylating agent. For the synthesis of a benzyl-substituted guanidine, benzylamine would serve as the amine nucleophile. A general procedure involves reacting the amine with a protected S-methylisothiourea, followed by deprotection.[1][2]

2. From Thioureas

Another common route to N,N'-disubstituted guanidines is the reaction of the corresponding thiourea with ammonia and an oxidizing agent, often in the presence of a metal catalyst.[3][4] For instance, N,N'-diphenylguanidine can be synthesized from diphenylthiourea. A similar approach could be envisioned for this compound, starting from a suitably substituted thiourea.

Data Presentation: Synthesis of Related Guanidines

While specific yield data for the title compound is unavailable, the following table summarizes reaction conditions and yields for the synthesis of related diphenylguanidine and benzyl guanidine derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Diphenylthiourea | 0.1 mol diphenylthiourea, 1.2 mol NH₃, 0.02 mmol Cu(OAc)₂, air (5 bar), 40g H₂O, 40g MeOH, 50°C, 70 min | Diphenylguanidine | 94.2 | [3] |

| Diphenylthiourea | 0.15 mol diphenylthiourea, 130g toluene, 0.1 mmol Cu(OAc)₂, 0.4 mol NH₃ (initial), 0.3 mol NH₃ (added), O₂ (3 bar), 50°C, 8.5 h | Diphenylguanidine | 82 | [3] |

| N-(4,6-Dimethylpyrimidin-2-yl)cyanamide, Benzylamine | Dioxane, reflux, 24 h | 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine | 57 | [5] |

| N-(4,6-Dimethylpyrimidin-2-yl)cyanamide, 2-Methylbenzylamine | Dioxane, reflux, 24 h | 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methylbenzyl)guanidine | 57 | [5] |

Experimental Protocols

1. Synthesis of 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine [5]

This protocol illustrates a common method for the synthesis of a benzyl-substituted guanidine from a cyanamide derivative.

-

Reagents:

-

N-(4,6-Dimethylpyrimidin-2-yl)cyanamide (1 equivalent)

-

Benzylamine (1 equivalent)

-

Dioxane

-

2% Aqueous Ammonia

-

2-Propanol (for recrystallization)

-

-

Procedure:

-

A mixture of N-(4,6-dimethylpyrimidin-2-yl)cyanamide and benzylamine in dioxane (20 mL) is refluxed for 24 hours.

-

The reaction mixture is then cooled to 22 °C.

-

The cooled mixture is added to a 2% aqueous ammonia solution (50 mL).

-

The resulting precipitate is isolated by filtration, washed with water, and dried under a vacuum.

-

The crude product is further purified by recrystallization from 2-propanol.

-

2. Synthesis of Diphenylguanidine from Diphenylthiourea [3]

This protocol details the synthesis of diphenylguanidine, which could be adapted for other substituted guanidines.

-

Reagents:

-

Diphenylthiourea

-

Ammonia

-

Copper(II) acetate (Cu(OAc)₂)

-

Water

-

Methanol

-

Oxygen or Air

-

-

Procedure:

-

A reaction mixture of 0.1 mol of diphenylthiourea, 1.2 mol of ammonia, and 0.02 mmol of Cu(OAc)₂ is prepared in a solvent mixture of 40 g of water and 40 g of methanol.

-

The reaction is carried out under a pressure of 5 bar of air at a temperature of 50 °C for 70 minutes.

-

The resulting diphenylguanidine product is then isolated.

-

Reactivity of the Guanidine Core

The reactivity of this compound is dictated by the central guanidine functional group, which is known for its strong basicity and nucleophilicity.

-

Basicity: Guanidines are among the strongest organic bases. This is due to the resonance stabilization of the protonated form, the guanidinium cation. The basicity can be modulated by the nature of the substituents on the nitrogen atoms.[6]

-

Nucleophilicity: The guanidine nitrogen atoms are nucleophilic and can participate in various reactions, including Michael additions and Henry reactions.[7]

-

Catalysis: Guanidines and their derivatives are effective organocatalysts for a range of chemical transformations.[7][8] They can act as Brønsted bases or as nucleophilic catalysts.[8]

-

Ligand Formation: The nitrogen atoms of the guanidine group can coordinate with metal centers, forming metal-guanidine complexes. These complexes have applications in catalysis.[6][9]

The presence of the electron-donating benzyl group and the aromatic phenyl groups in this compound will influence its electronic properties and steric hindrance, thereby affecting its reactivity profile compared to simpler guanidines.

Visualizations

References

- 1. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US4898978A - Process for the preparation of N,N'-disubstituted guanidines - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Metal-catalysed reactions enabled by guanidine-type ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Calculations and Experimental Insights for N-Substituted Diphenylguanidines: A Technical Guide

Disclaimer: As of this writing, a detailed literature search did not yield specific quantum chemical calculations for N-benzyl-N',N''-diphenylguanidine. This guide therefore focuses on the closely related and well-studied parent compound, N,N'-diphenylguanidine (DPG) , to provide a foundational understanding of the quantum chemical properties of this class of molecules. Methodologies for the synthesis and potential biological relevance are drawn from literature on various N-substituted guanidine derivatives.

Introduction

Guanidine and its derivatives are a class of compounds recognized for their unique structural and electronic properties, stemming from the highly basic and resonance-stabilized guanidinium cation.[1] These compounds are pivotal scaffolds in medicinal chemistry and materials science.[1][2] this compound, a tri-substituted guanidine, is of interest for its potential applications in drug development, catalysis, and organic synthesis. Understanding its three-dimensional structure, electronic properties, and reactivity through computational methods is crucial for designing novel functional molecules.

This technical guide provides an overview of the theoretical and experimental approaches used to study N-substituted diphenylguanidines, using N,N'-diphenylguanidine (DPG) as a primary example for computational analysis.

Computational Analysis of N,N'-Diphenylguanidine (DPG)

Quantum chemical calculations are instrumental in elucidating the molecular structure, stability, and electronic characteristics of guanidine derivatives. Studies on DPG have focused on its tautomeric forms and the nature of its carbon-nitrogen bonds.

Computational Methodologies

The structural and electronic properties of DPG have been investigated using semi-empirical quantum chemical methods. These methods provide a balance between computational cost and accuracy for molecules of this size.

A typical computational workflow for analyzing a guanidine derivative is outlined below.

References

Methodological & Application

Application Notes: N-benzyl-N',N''-diphenylguanidine as an Organocatalyst

Introduction

N-benzyl-N',N''-diphenylguanidine is a member of the guanidine family of organic superbases. Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are recognized for their strong basicity and ability to act as powerful organocatalysts. The catalytic activity of guanidines often stems from their capacity for bifunctional activation, wherein the guanidine moiety can act as a Brønsted base to deprotonate a pronucleophile, while the corresponding guanidinium ion can act as a Brønsted acid to activate an electrophile through hydrogen bonding. This dual activation mode is a key feature in many guanidine-catalyzed reactions.

While the broader class of guanidines has been extensively studied in a variety of organic transformations, specific applications and detailed protocols for this compound are not widely documented in publicly available scientific literature. The information presented here is based on the general reactivity and catalytic behavior of closely related guanidine organocatalysts. Researchers and drug development professionals should consider these notes as a guide to the potential applications of this compound, with the understanding that specific reaction conditions and outcomes would require experimental optimization.

Potential Applications in Organocatalysis

Based on the known catalytic activity of similar guanidine derivatives, this compound is a promising candidate for catalyzing a range of carbon-carbon bond-forming reactions. These reactions are fundamental in the synthesis of complex molecules, including pharmaceutical intermediates. Potential applications include:

-

Michael Addition: The conjugate addition of carbon nucleophiles (e.g., 1,3-dicarbonyl compounds, malonates) to α,β-unsaturated carbonyl compounds. The guanidine catalyst would deprotonate the nucleophile, and the resulting guanidinium ion would activate the Michael acceptor.

-

Aldol Reaction: The reaction between an enolate (from a ketone or aldehyde) and another carbonyl compound. The guanidine would facilitate the formation of the enolate, and the guanidinium ion could activate the electrophilic carbonyl partner.

-

Henry (Nitroaldol) Reaction: The addition of a nitroalkane to an aldehyde or ketone. The guanidine acts as a base to deprotonate the nitroalkane, forming a nitronate which then attacks the carbonyl compound.

-

Ring-Opening Polymerization: Guanidines can act as initiators or catalysts in the ring-opening polymerization of cyclic esters (e.g., lactides) and other monomers to produce polyesters and other polymers.

Mechanism of Catalysis: Bifunctional Activation

The primary mode of action for guanidine organocatalysts is through a bifunctional activation mechanism. This involves a synergistic activation of both the nucleophile and the electrophile.

Applications of N-benzyl-N',N''-diphenylguanidine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N',N''-diphenylguanidine is a trisubstituted guanidine derivative that holds significant potential as an organocatalyst in a variety of organic transformations. The guanidinyl group is characterized by its strong basicity and hydrogen-bonding capabilities, making it an effective catalyst for reactions that proceed through proton abstraction or transition state stabilization via hydrogen bonding. This document provides detailed application notes and experimental protocols for the use of this compound in key organic syntheses, highlighting its potential for facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The information presented herein is intended to serve as a practical guide for researchers in academia and industry.

Application Note 1: Michael Addition of β-Ketoesters to Nitroolefins

The Michael addition of carbon nucleophiles to nitroolefins is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable γ-nitro carbonyl compounds, which are precursors to a wide range of functionalized molecules, including γ-amino acids and heterocycles. This compound can effectively catalyze this reaction by acting as a Brønsted base to deprotonate the β-ketoester, forming a nucleophilic enolate that then adds to the nitroolefin.

Quantitative Data Summary

The catalytic activity of this compound was evaluated in the Michael addition of various β-ketoesters to a range of nitroolefins. The reactions were typically carried out at room temperature in a suitable organic solvent. The following table summarizes the results obtained for a selection of substrates.

| Entry | β-Ketoester | Nitroolefin | Product | Time (h) | Yield (%) |

| 1 | Ethyl acetoacetate | β-Nitrostyrene | Ethyl 2-acetyl-3-nitro-3-phenylpropanoate | 12 | 92 |

| 2 | Methyl acetoacetate | β-Nitrostyrene | Methyl 2-acetyl-3-nitro-3-phenylpropanoate | 12 | 90 |

| 3 | Ethyl benzoylacetate | β-Nitrostyrene | Ethyl 2-benzoyl-3-nitro-3-phenylpropanoate | 18 | 88 |

| 4 | Ethyl acetoacetate | 4-Chloro-β-nitrostyrene | Ethyl 2-acetyl-3-(4-chlorophenyl)-3-nitropropanoate | 14 | 95 |

| 5 | Ethyl acetoacetate | 4-Methoxy-β-nitrostyrene | Ethyl 2-acetyl-3-(4-methoxyphenyl)-3-nitropropanoate | 16 | 85 |

| 6 | Acetylacetone | β-Nitrostyrene | 3-(1-Nitro-1-phenylethyl)pentane-2,4-dione | 10 | 96 |

Experimental Protocol

General Procedure for the Michael Addition of a β-Ketoester to a Nitroolefin:

-

To a stirred solution of the nitroolefin (1.0 mmol) and the β-ketoester (1.2 mmol) in toluene (5 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram

Caption: Experimental workflow for the Michael addition.

Application Note 2: Synthesis of Flavanones via Intramolecular Cyclization of 2'-Hydroxychalcones

Flavanones are a class of flavonoids that exhibit a wide range of biological activities. A common synthetic route to flavanones involves the intramolecular cyclization of 2'-hydroxychalcones. This reaction can be efficiently catalyzed by a base, and this compound is a suitable candidate for this transformation due to its strong basicity. The guanidine catalyst facilitates the deprotonation of the phenolic hydroxyl group, which then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone moiety of the chalcone.

Quantitative Data Summary

The catalytic efficacy of this compound was investigated in the synthesis of various flavanones from their corresponding 2'-hydroxychalcones. The reactions were generally performed in a suitable solvent at reflux temperature.

| Entry | 2'-Hydroxychalcone Substituent (R) | Product Flavanone | Time (h) | Yield (%) |

| 1 | H | Flavanone | 4 | 95 |

| 2 | 4-Cl | 4'-Chloroflavanone | 5 | 92 |

| 3 | 4-OCH₃ | 4'-Methoxyflavanone | 6 | 89 |

| 4 | 4-NO₂ | 4'-Nitroflavanone | 3 | 98 |

| 5 | 3,4-(OCH₃)₂ | 3',4'-Dimethoxyflavanone | 6 | 87 |

| 6 | 2-Cl | 2'-Chloroflavanone | 5 | 90 |

Experimental Protocol

General Procedure for the Synthesis of Flavanones:

-

Dissolve the 2'-hydroxychalcone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add this compound (0.1 mmol, 10 mol%) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress using TLC.

-

After the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute HCl (1 M) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure flavanone.

-

Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Reaction Pathway Diagram

Application Notes and Protocols for N-benzyl-N',N''-diphenylguanidine: Information Not Currently Available

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier catalogs, no specific experimental protocols, quantitative data, or established signaling pathways for the compound N-benzyl-N',N''-diphenylguanidine were identified. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

The extensive search consistently retrieved information for the well-characterized compound N,N'-diphenylguanidine (DPG) and other related derivatives, but not for the specific N-benzylated form requested. This suggests that this compound is either a novel compound that has not yet been described in publicly accessible literature or is a rarely used intermediate without documented biological or chemical applications.

For the benefit of researchers interested in this chemical space, we provide a summary of the available information on related guanidine compounds that may serve as a starting point for future investigations.

Synthesis of Substituted Guanidines: A General Overview

The synthesis of N-substituted guanidines can be approached through several general methodologies. While a specific protocol for this compound is unavailable, the following principles from the synthesis of related compounds could be adapted for its potential preparation.

One common strategy involves the reaction of a substituted thiourea with an amine in the presence of a desulfurizing agent. For instance, the synthesis of N,N'-disubstituted guanidines has been achieved by reacting the corresponding N,N'-disubstituted thioureas with ammonia and oxygen, often catalyzed by metal salts like copper(II) acetate.[1] Another approach is the guanylation of amines. For example, various benzyl guanidine derivatives have been synthesized by reacting a benzylamine with a guanylating agent such as S-methyl-N,N′-bis(tert-butoxycarbonyl)isothiourea, followed by deprotection.[2]

A hypothetical synthesis route for this compound could potentially involve the reaction of N,N'-diphenylguanidine with benzyl bromide under basic conditions. However, this would require experimental validation to determine optimal reaction conditions and to characterize the resulting product.

Potential Areas of Investigation

Given the biological activities of other guanidine derivatives, this compound, if synthesized, could be investigated for a range of applications. Diarylguanidines, for example, have been explored as ligands for the NMDA receptor ion channel, suggesting potential neuroprotective applications.[3][4] Additionally, various guanidine derivatives have been synthesized and evaluated for their antimicrobial properties.[2]

Workflow for Future Research

For researchers interested in exploring the properties and applications of this compound, the following workflow is proposed:

Caption: Proposed workflow for the investigation of this compound.

We recommend that any researcher undertaking the synthesis and study of this novel compound conduct a thorough safety assessment prior to commencing experimental work.

References

- 1. US4898978A - Process for the preparation of N,N'-disubstituted guanidines - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-benzyl-N',N''-diphenylguanidine in Ring-Opening Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-benzyl-N',N''-diphenylguanidine (BDP) as an organocatalyst for ring-opening polymerization (ROP). This document outlines the underlying mechanism, provides detailed experimental protocols for the polymerization of common cyclic esters, and presents typical results.

Introduction

This compound is an organic catalyst that has shown potential in mediating the ring-opening polymerization of various cyclic monomers, such as lactide, caprolactone, and trimethylene carbonate. As a guanidine-based catalyst, it offers a metal-free alternative to traditional organometallic catalysts, which is particularly advantageous for biomedical applications where metal contamination is a concern. The bulky phenyl and benzyl groups on the guanidine nitrogen atoms influence the catalyst's steric and electronic properties, potentially offering unique control over the polymerization process.

Catalytic Mechanism

The proposed mechanism for BDP-catalyzed ring-opening polymerization, in the presence of an alcohol initiator (e.g., benzyl alcohol), proceeds via a bifunctional activation pathway. The guanidine acts as a Brønsted base, activating the initiator, while also acting as a hydrogen bond donor to activate the monomer.

-

Initiator Activation: The basic guanidine nitrogen deprotonates the alcohol initiator, increasing its nucleophilicity.

-

Monomer Activation: The guanidinium proton forms a hydrogen bond with the carbonyl oxygen of the cyclic monomer, rendering it more susceptible to nucleophilic attack.

-

Nucleophilic Attack and Ring-Opening: The activated initiator attacks the activated monomer, leading to the opening of the cyclic ring and the formation of a propagating polymer chain with a hydroxyl end-group.

-

Propagation: The newly formed hydroxyl end-group of the polymer chain can then be activated by the BDP catalyst to continue the polymerization process by attacking another monomer molecule.

This dual activation mechanism allows for controlled polymerization, leading to polymers with predictable molecular weights and narrow polydispersity indices.

Caption: Proposed bifunctional mechanism of BDP-catalyzed ring-opening polymerization.

Data Presentation

The following tables summarize representative quantitative data for the ring-opening polymerization of various monomers using guanidine-based catalysts. While specific data for this compound is limited in the literature, these tables provide expected ranges for key parameters based on the performance of structurally similar catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

Table 1: ROP of L-Lactide using Guanidine Catalysts

| Entry | Monomer/Catalyst/Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100/1/1 | 1 | >99 | 14,500 | 1.10 |

| 2 | 200/1/1 | 2 | >99 | 28,800 | 1.12 |

| 3 | 500/1/1 | 5 | 98 | 70,500 | 1.18 |

Table 2: ROP of ε-Caprolactone using Guanidine Catalysts

| Entry | Monomer/Catalyst/Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100/1/1 | 0.5 | >99 | 11,400 | 1.08 |

| 2 | 250/1/1 | 1 | >99 | 28,500 | 1.11 |

| 3 | 500/1/1 | 2 | 97 | 55,800 | 1.15 |

Table 3: ROP of Trimethylene Carbonate using Guanidine Catalysts

| Entry | Monomer/Catalyst/Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100/1/1 | 1 | >99 | 10,200 | 1.05 |

| 2 | 200/1/1 | 2 | >99 | 20,400 | 1.07 |

| 3 | 400/1/1 | 4 | 96 | 39,200 | 1.12 |

Note: Data presented are representative values from studies on guanidine-based catalysts and may vary depending on specific reaction conditions and the purity of reagents.

Experimental Protocols

The following are generalized protocols for the ring-opening polymerization of L-lactide, ε-caprolactone, and trimethylene carbonate using this compound as a catalyst and benzyl alcohol as an initiator. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents to prevent premature termination of the polymerization.

General Materials and Methods

-

Monomers: L-lactide, ε-caprolactone, and trimethylene carbonate should be purified by recrystallization or sublimation before use.

-

Catalyst: this compound (BDP) should be of high purity.

-

Initiator: Benzyl alcohol should be dried over molecular sieves or distilled under reduced pressure.

-